molecular formula C16H26N2O2 B12700428 2'-Ethyl-2-(2-methoxybutylamino)-propionanilide CAS No. 102504-44-9

2'-Ethyl-2-(2-methoxybutylamino)-propionanilide

Katalognummer: B12700428
CAS-Nummer: 102504-44-9
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: QYSXRCBRAZEXKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide is an organic compound with a complex structure that includes an ethyl group, a methoxybutylamino group, and a propionanilide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of aniline derivatives with ethyl and methoxybutyl groups under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-methoxybutane: A related compound with a similar structure but different functional groups.

    2-Ethyl-2-ethoxypropane: Another similar compound with ethoxy groups instead of methoxybutylamino groups.

Uniqueness

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

102504-44-9

Molekularformel

C16H26N2O2

Molekulargewicht

278.39 g/mol

IUPAC-Name

N-(2-ethylphenyl)-2-(2-methoxybutylamino)propanamide

InChI

InChI=1S/C16H26N2O2/c1-5-13-9-7-8-10-15(13)18-16(19)12(3)17-11-14(6-2)20-4/h7-10,12,14,17H,5-6,11H2,1-4H3,(H,18,19)

InChI-Schlüssel

QYSXRCBRAZEXKP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)C(C)NCC(CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.